Cas no 1227581-90-9 (3-amino-2-methylpyridine-4-carbaldehyde)
3-amino-2-methylpyridine-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-methylpyridine-4-carbaldehyde
- AKOS006364380
- 1227581-90-9
- SCHEMBL17984975
- AB70908
- 3-AMINO-2-METHYLISONICOTINALDEHYDE
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- Inchi: 1S/C7H8N2O/c1-5-7(8)6(4-10)2-3-9-5/h2-4H,8H2,1H3
- InChI Key: OSMTXIXOKPFLPI-UHFFFAOYSA-N
- SMILES: O=CC1C=CN=C(C)C=1N
Computed Properties
- Exact Mass: 136.063662883Da
- Monoisotopic Mass: 136.063662883Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 56Ų
3-amino-2-methylpyridine-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022004199-250mg |
3-Amino-2-methylisonicotinaldehyde |
1227581-90-9 | 97% | 250mg |
$666.40 | 2023-09-03 | |
| Alichem | A022004199-500mg |
3-Amino-2-methylisonicotinaldehyde |
1227581-90-9 | 97% | 500mg |
$950.60 | 2023-09-03 | |
| Alichem | A022004199-1g |
3-Amino-2-methylisonicotinaldehyde |
1227581-90-9 | 97% | 1g |
$1680.00 | 2023-09-03 |
3-amino-2-methylpyridine-4-carbaldehyde Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 3-amino-2-methylpyridine-4-carbaldehyde
Introduction to 3-amino-2-methylpyridine-4-carbaldehyde (CAS No: 1227581-90-9)
3-amino-2-methylpyridine-4-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 1227581-90-9, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in medicinal chemistry. The structural features of 3-amino-2-methylpyridine-4-carbaldehyde, including the presence of both an amino group and an aldehyde functionality, make it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The aldehyde group at the 4-position of the pyridine ring provides a reactive site for further functionalization, enabling the construction of more complex molecular architectures. This reactivity has been exploited in numerous synthetic pathways, particularly in the development of novel drug candidates. The amino group at the 3-position adds another layer of chemical diversity, allowing for interactions with other functional groups or biomolecules. Such structural attributes make 3-amino-2-methylpyridine-4-carbaldehyde a valuable building block in medicinal chemistry.
In recent years, there has been a growing interest in exploring the potential of pyridine derivatives as therapeutic agents. Pyridine-based compounds have shown promise in various therapeutic areas, including oncology, inflammation, and neurology. The unique electronic and steric properties of 3-amino-2-methylpyridine-4-carbaldehyde contribute to its ability to modulate biological pathways effectively. For instance, studies have indicated that derivatives of this compound may interact with specific enzymes or receptors, leading to desired pharmacological effects.
One of the most compelling aspects of 3-amino-2-methylpyridine-4-carbaldehyde is its role as a precursor in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel inhibitors targeting various disease-related pathways. For example, derivatives of this compound have been investigated for their potential in inhibiting kinases, which are key enzymes involved in cancer progression. The aldehyde group can be readily converted into other functional groups such as amides or imines, facilitating further chemical modifications and leading to the discovery of new bioactive entities.
The synthesis of 3-amino-2-methylpyridine-4-carbaldehyde itself is an area of active research. Various synthetic routes have been developed to produce this compound with high yield and purity. These methods often involve multi-step organic transformations, including condensation reactions, cyclization processes, and functional group interconversions. The optimization of these synthetic pathways is crucial for ensuring scalability and cost-effectiveness in pharmaceutical production.
From a computational chemistry perspective, 3-amino-2-methylpyridine-4-carbaldehyde has been studied to understand its molecular interactions and binding affinities. Molecular modeling techniques have been employed to predict how this compound might bind to biological targets such as proteins or nucleic acids. These studies provide valuable insights into the design of more potent and selective drug candidates. Additionally, computational methods help in identifying potential lead compounds that can be further optimized through experimental synthesis.
The biological activity of 3-amino-2-methylpyridine-4-carbaldehyde and its derivatives has been extensively investigated in preclinical studies. These studies aim to assess the safety and efficacy of potential drug candidates before they are tested in human trials. Preliminary results suggest that certain derivatives may exhibit significant therapeutic effects without adverse side effects. However, further research is needed to fully understand their mechanisms of action and long-term safety profiles.
In conclusion, 3-amino-2-methylpyridine-4-carbaldehyde (CAS No: 1227581-90-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate in the synthesis of novel drug candidates. Ongoing research continues to explore its applications in various therapeutic areas, promising new treatments for a range of diseases. As our understanding of molecular interactions grows, compounds like 3-amino-2-methylpyridine-4-carbaldehyde are likely to play an increasingly important role in the development of next-generation therapeutics.
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